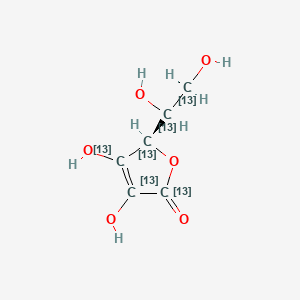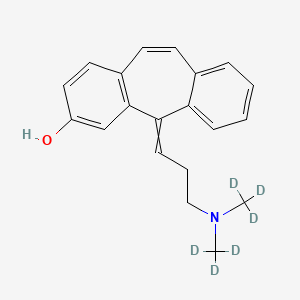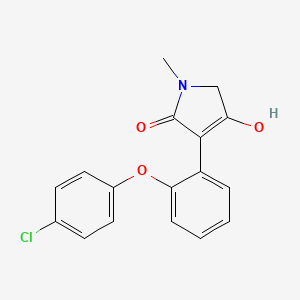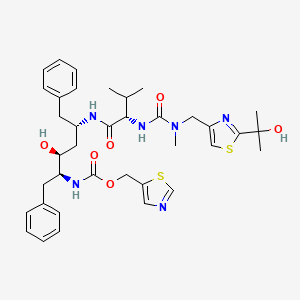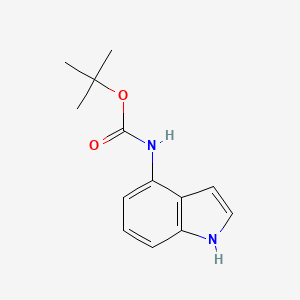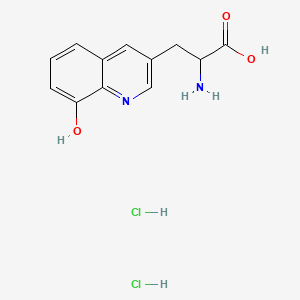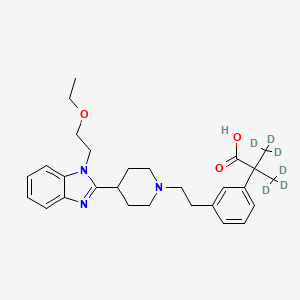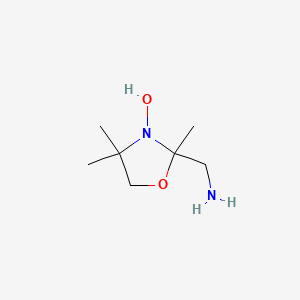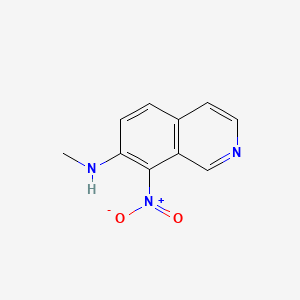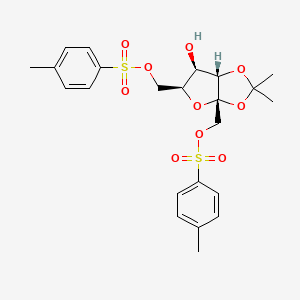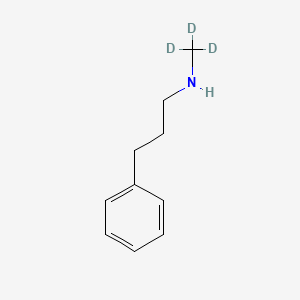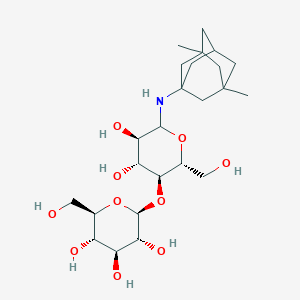![molecular formula C22H16Cl2N4O3S2 B565447 2-[1-(3,4-Dichlorobenzyl)-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile CAS No. 1144853-65-5](/img/structure/B565447.png)
2-[1-(3,4-Dichlorobenzyl)-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a heterocyclic organic compound . It has a molecular weight of 519.42 and a molecular formula of C22H16Cl2N4O3S2 . The IUPAC name for this compound is 2-[1-[(3,4-dichlorophenyl)methyl]-2-oxo-5-thiomorpholin-4-ylsulfonylindol-3-ylidene]propanedinitrile .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. The canonical SMILES representation of the molecule is C1CSCCN1S(=O)(=O)C2=CC3=C(C=C2)N(C(=O)C3=C(C#N)C#N)CC4=CC(=C(C=C4)Cl)Cl .Physical And Chemical Properties Analysis
The compound has a molecular weight of 519.42 . It has 7 H-bond acceptors and no H-bond donors . The exact mass of the compound is 518.00400 .Applications De Recherche Scientifique
Enzymatic Remediation of Organic Pollutants
Research highlights the use of enzymatic approaches for the remediation of organic pollutants in wastewater. Enzymes, in the presence of redox mediators, have shown potential in degrading recalcitrant compounds found in industrial effluents, suggesting a promising avenue for environmental cleanup efforts (Husain & Husain, 2007).
Chemical Incapacitants and Public Safety
A review focuses on the safety and application of chemical incapacitants, including CS gas, for crowd control. This research provides insights into the toxicological profiles and safety concerns associated with these compounds, indicating a need for careful consideration in their deployment for public safety (Smith & Greaves, 2002).
Advances in Indole Synthesis
A comprehensive review of indole synthesis methods presents a classification system for the preparation of indoles, a core structure in many biologically active compounds. This work underscores the importance of indole chemistry in drug discovery and organic synthesis (Taber & Tirunahari, 2011).
2-Indolinone in Cancer Therapy
A patent review on 2-indolinone derivatives for cancer therapy discusses the potential of these compounds as chemotherapeutic agents. The review highlights the progress made in designing selective 2-indolinone derivatives, underscoring their importance in the development of new clinical applications for cancer treatment (Leoni et al., 2016).
Silicon-based Phosphors for LEDs
Research on silicon-based oxynitride and nitride phosphors for white light-emitting diodes (LEDs) reviews their preparation, structure, and applications. These materials are highlighted for their potential to significantly improve solid-state lighting and display technologies (Xie & Hirosaki, 2007).
Unexpected Findings in Heteroaromatic Synthesis
A review on the synthesis of polyfunctional heteroaromatics discusses the discovery of new rearrangements and corrections to previously assigned structures. This research emphasizes the dynamic nature of organic synthesis and the ongoing discovery process in chemistry (Moustafa et al., 2017).
Propriétés
IUPAC Name |
2-[1-[(3,4-dichlorophenyl)methyl]-2-oxo-5-thiomorpholin-4-ylsulfonylindol-3-ylidene]propanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N4O3S2/c23-18-3-1-14(9-19(18)24)13-28-20-4-2-16(33(30,31)27-5-7-32-8-6-27)10-17(20)21(22(28)29)15(11-25)12-26/h1-4,9-10H,5-8,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBVFIQIGWWVQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1S(=O)(=O)C2=CC3=C(C=C2)N(C(=O)C3=C(C#N)C#N)CC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655221 |
Source


|
| Record name | {1-[(3,4-Dichlorophenyl)methyl]-2-oxo-5-(thiomorpholine-4-sulfonyl)-1,2-dihydro-3H-indol-3-ylidene}propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(3,4-Dichlorobenzyl)-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile | |
CAS RN |
1144853-65-5 |
Source


|
| Record name | {1-[(3,4-Dichlorophenyl)methyl]-2-oxo-5-(thiomorpholine-4-sulfonyl)-1,2-dihydro-3H-indol-3-ylidene}propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

